molecular formula C20H22IN3O2 B11659108 N'-[(1E)-1-(4-iodophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(1E)-1-(4-iodophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11659108
M. Wt: 463.3 g/mol
InChI Key: VIOPKQCJIRQQBR-PXLXIMEGSA-N
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Description

N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a chemical compound with the molecular formula C20H22IN3O2 It is a derivative of benzohydrazide, featuring an iodophenyl group and a morpholinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-[(morpholin-4-yl)methyl]benzohydrazide with 1-(4-iodophenyl)ethanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the morpholinylmethyl group can enhance solubility and bioavailability. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
  • N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]ISONICOTINOHYDRAZIDE

Uniqueness

N’-[(1E)-1-(4-IODOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of both the iodophenyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22IN3O2

Molecular Weight

463.3 g/mol

IUPAC Name

N-[(E)-1-(4-iodophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H22IN3O2/c1-15(17-6-8-19(21)9-7-17)22-23-20(25)18-4-2-16(3-5-18)14-24-10-12-26-13-11-24/h2-9H,10-14H2,1H3,(H,23,25)/b22-15+

InChI Key

VIOPKQCJIRQQBR-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)I

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)I

Origin of Product

United States

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